molecular formula C9H16O4 B8611741 2-Ethoxycarbonyl-4-methylpentanoic acid

2-Ethoxycarbonyl-4-methylpentanoic acid

Cat. No. B8611741
M. Wt: 188.22 g/mol
InChI Key: QLDRWYAZMWIZFZ-UHFFFAOYSA-N
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Patent
US08227497B2

Procedure details

2-Isobutylmalonic acid ethyl ester methyl ester (50.0 g, 231 mmol, 1.0 eq) was dissolved into 280 ml ethanol. To this solution was added solid KOH (12.7 g, 226 mmol, 0.98 eq) and the mixture was stirred at room temperature for 16 hours. The mixture was then concentrated under reduced pressure and redissolved in 500 mL water. The solution was washed 2×250 ml diethyl ether, acidified to pH 2 with 6N HCl, and extracted with 2×250 mL diethyl ether. The organic was dried over MgSO4, and concentrated to yield intermediate (3a) (40.3 g). 1H NMR (DMSO) δ (ppm): 1.0 (dd, 6H), 1.2 (t, 1H), 1.3 (t, 3H), 1.5-1.7 (m, 1H), 1.8 (t, 2H), 3.5 (m, 2H), 4.2 (quart, 2H).
Name
2-Isobutylmalonic acid ethyl ester methyl ester
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Quantity
12.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[CH:4]([CH2:10][CH:11]([CH3:13])[CH3:12])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[OH-].[K+]>C(O)C>[CH2:8]([O:7][C:5](=[O:6])[CH:4]([CH2:10][CH:11]([CH3:13])[CH3:12])[C:3]([OH:14])=[O:2])[CH3:9] |f:1.2|

Inputs

Step One
Name
2-Isobutylmalonic acid ethyl ester methyl ester
Quantity
50 g
Type
reactant
Smiles
COC(C(C(=O)OCC)CC(C)C)=O
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 500 mL water
WASH
Type
WASH
Details
The solution was washed 2×250 ml diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×250 mL diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)O)CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 40.3 g
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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